

Potential Therapeutic Applications of Todralazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Todralazine hydrochloride*

Cat. No.: *B1682393*

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Abstract

Todralazine hydrochloride, a phthalazine derivative, has historically been recognized for its antihypertensive properties. However, emerging preclinical evidence suggests a broader therapeutic potential extending to radioprotection, antioxidant effects, and modulation of hematopoietic processes. This technical guide provides an in-depth overview of the current understanding of **Todralazine hydrochloride**, focusing on its mechanisms of action, quantitative preclinical and clinical data, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the multifaceted therapeutic applications of this compound.

Chemical and Physical Properties

Todralazine hydrochloride, also known as Ecarazine hydrochloride, is the hydrochloride salt of Todralazine. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	ethyl N-(phthalazin-1-ylamino)carbamate hydrochloride
Synonyms	Ecarazine hydrochloride, Binazine
Molecular Formula	C ₁₁ H ₁₃ ClN ₄ O ₂
Molecular Weight	268.70 g/mol
CAS Number	3778-76-5
Appearance	White to off-white crystalline solid
Solubility	Soluble in water
Mechanism of Action	β ₂ -adrenergic receptor (β ₂ AR) antagonist, vasodilator, antioxidant

Therapeutic Applications and Efficacy

Antihypertensive Effects

Todralazine hydrochloride is primarily known as an antihypertensive agent, exerting its effect through vasodilation with both central and peripheral actions[1][2]. While specific clinical trial data for **Todralazine hydrochloride** in human hypertension is limited in recent literature, studies on the related compound, hydralazine, provide valuable insights into its potential efficacy.

Preclinical Data (Todralazine):

A study in normotensive Wistar-Kyoto (WKY) rats demonstrated the antihypertensive activity of Todralazine[3].

Animal Model	Parameter	Value
Wistar-Kyoto (WKY) rats	ED ₂₀ (Effective dose for 20% reduction in blood pressure)	1.1 mg/kg (intravenous)[3]

Clinical Data (Hydralazine):

Clinical trials on hydralazine have established its dose-dependent antihypertensive effects.

Study Population	Dosage	Change in Blood Pressure	Reference
Hypertensive patients	75-300 mg/day (oral)	Statistically significant mean fall in sitting diastolic and standing systolic blood pressure with controlled-release formulation	[4]
Hypertensive patients	300 mg/day (oral)	Maintained blood pressure control	[5]

Common side effects associated with hydralazine include headache, nausea, vomiting, diarrhea, and rapid or abnormal heartbeat[6].

Radioprotective and Hematopoietic Effects

Preclinical studies in zebrafish have revealed a significant radioprotective potential of Todralazine, linked to its ability to promote hematopoietic cell expansion.

Experimental Model	Treatment	Outcome
Zebrafish embryos	5 μ M Todralazine 30 minutes before 20 Gy gamma radiation	80% survival advantage over 6 days compared to irradiated controls[1]
Wild-type zebrafish embryos	5 μ M Todralazine	2.33-fold increase in erythropoiesis in the caudal hematopoietic tissue (CHT)[1]
Anemic zebrafish embryos	5 μ M Todralazine	1.44-fold increase in erythropoiesis in the CHT compared to anemic controls[1]
Tg(cmyb:gfp) zebrafish embryos	5 μ M Todralazine (from 24 to 36 hpf)	Approximately two-fold increase in hematopoietic stem cells (HSCs) at the aorta-gonad-mesonephros (AGM) region[1]

Antioxidant and Anti-inflammatory Activity

Todralazine possesses antioxidant and free radical scavenging properties[6]. While specific IC₅₀ values for Todralazine's antioxidant activity are not readily available, studies on the related compound hydralazine demonstrate its ability to scavenge reactive oxygen species and inhibit pro-inflammatory pathways. Hydralazine has been shown to activate the Nrf2 antioxidant response pathway and inhibit the NF- κ B signaling pathway[4][7].

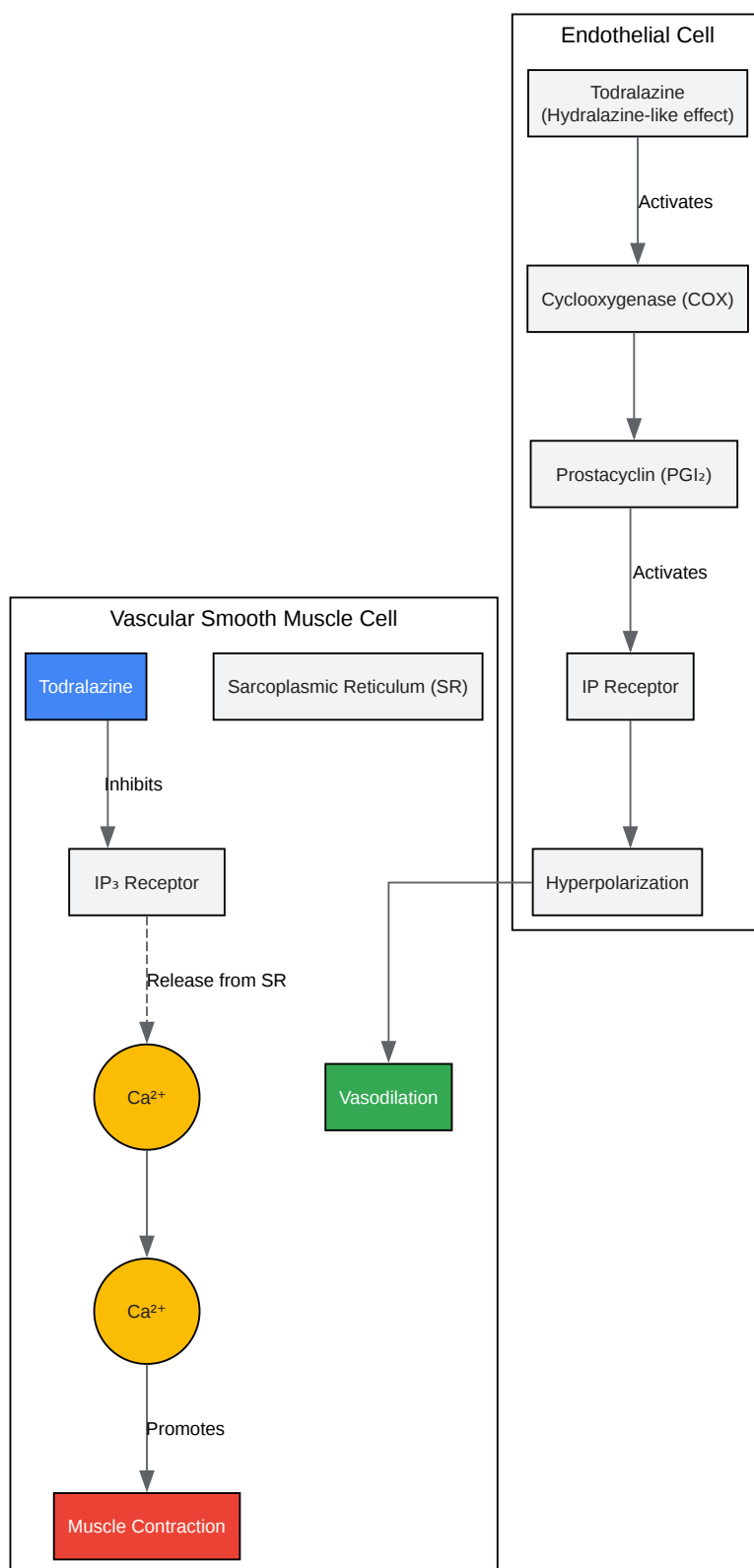
Histone Acetylation Inhibition

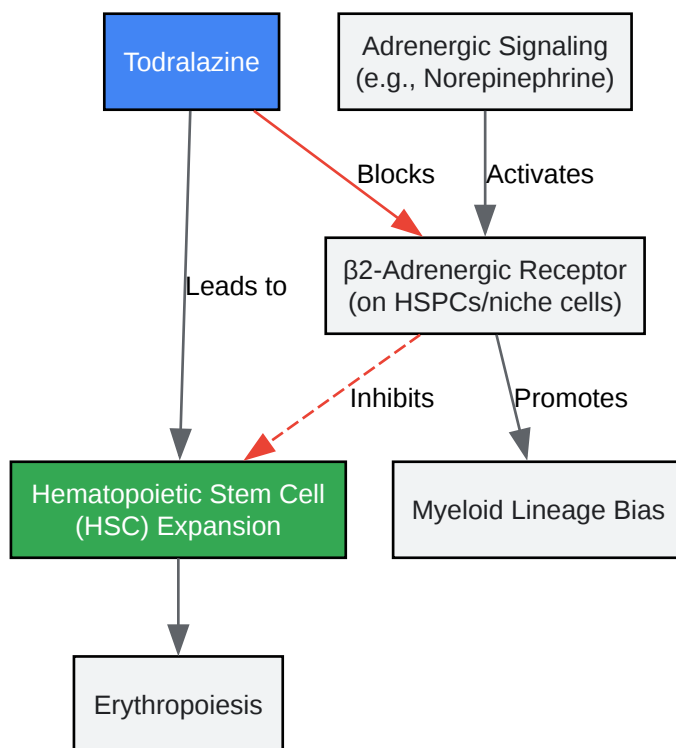
Todralazine has been identified as an inhibitor of histone acetyltransferases (HATs)[8]. Long-term administration in mice was shown to impair histone acetylation in hepatocytes[8]. This property suggests a potential application in epigenetic research and therapy, although it also indicates a need for caution regarding potential long-term side effects on liver function.

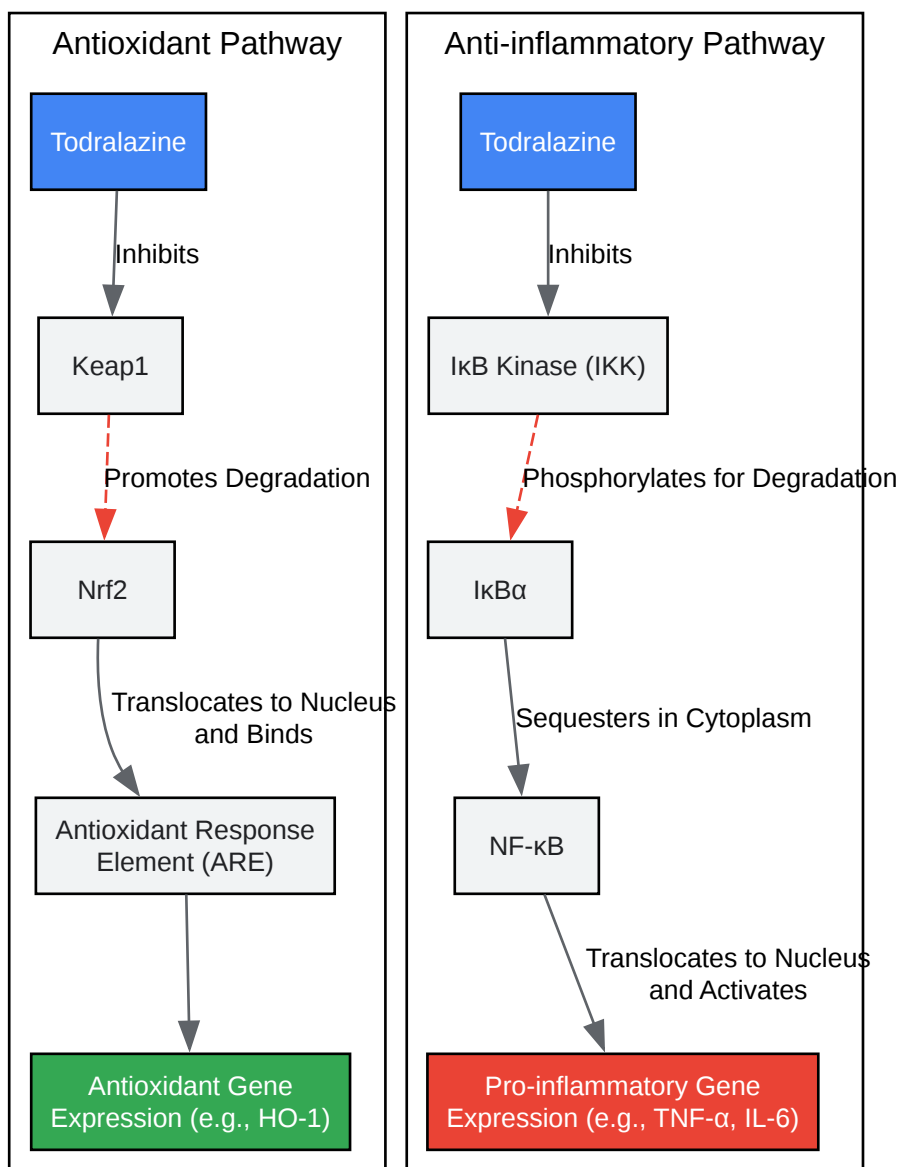
Mechanisms of Action and Signaling Pathways

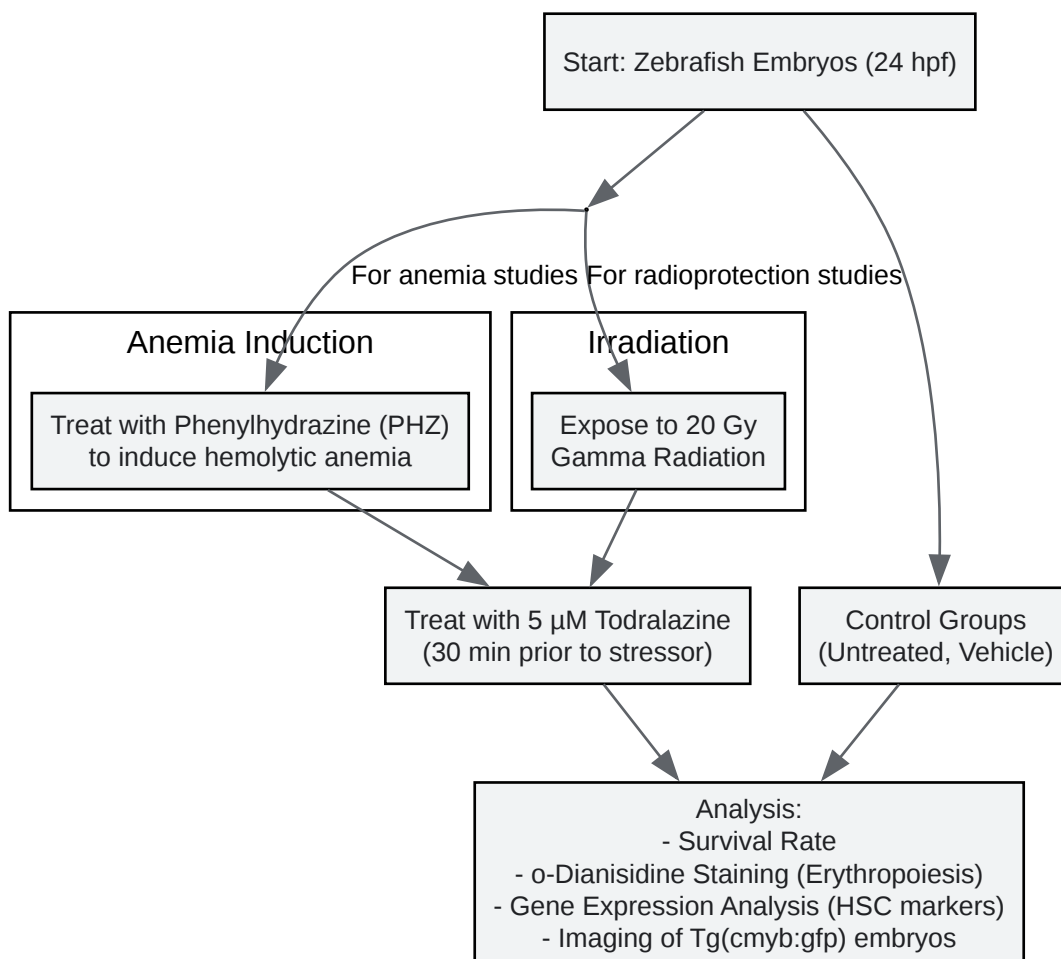
Vasodilation

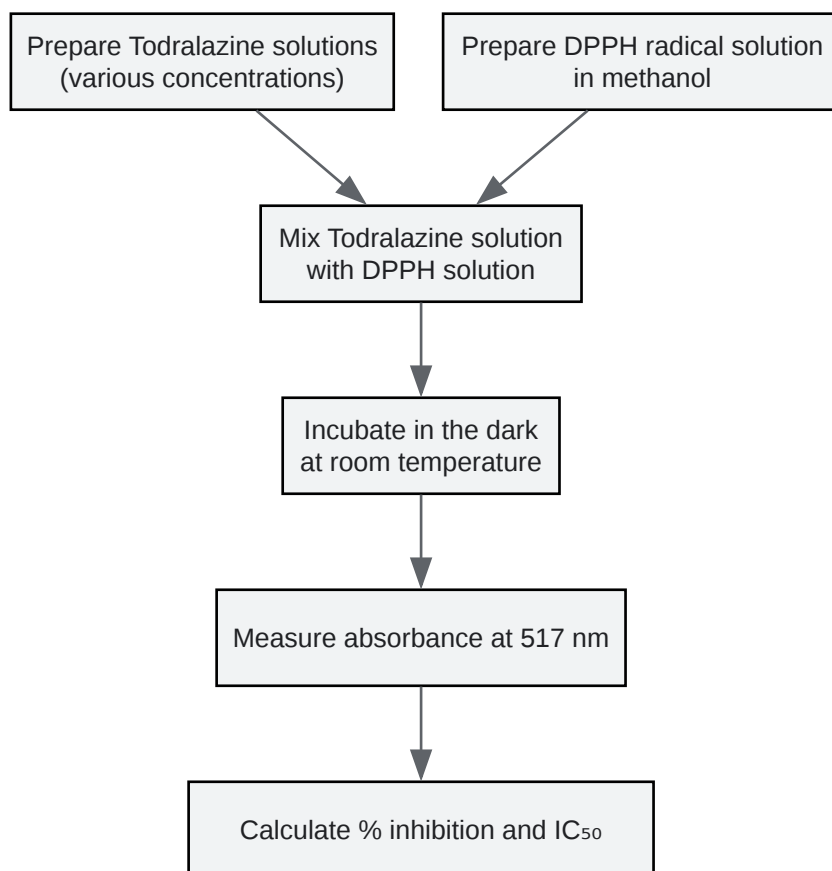
The vasodilatory effect of phthalazine derivatives like Todralazine is believed to involve multiple mechanisms. One proposed pathway for the related compound hydralazine is the inhibition of inositol trisphosphate (IP_3)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells, leading to relaxation. Another potential mechanism involves the stimulation of the prostacyclin (PGI_2) pathway.

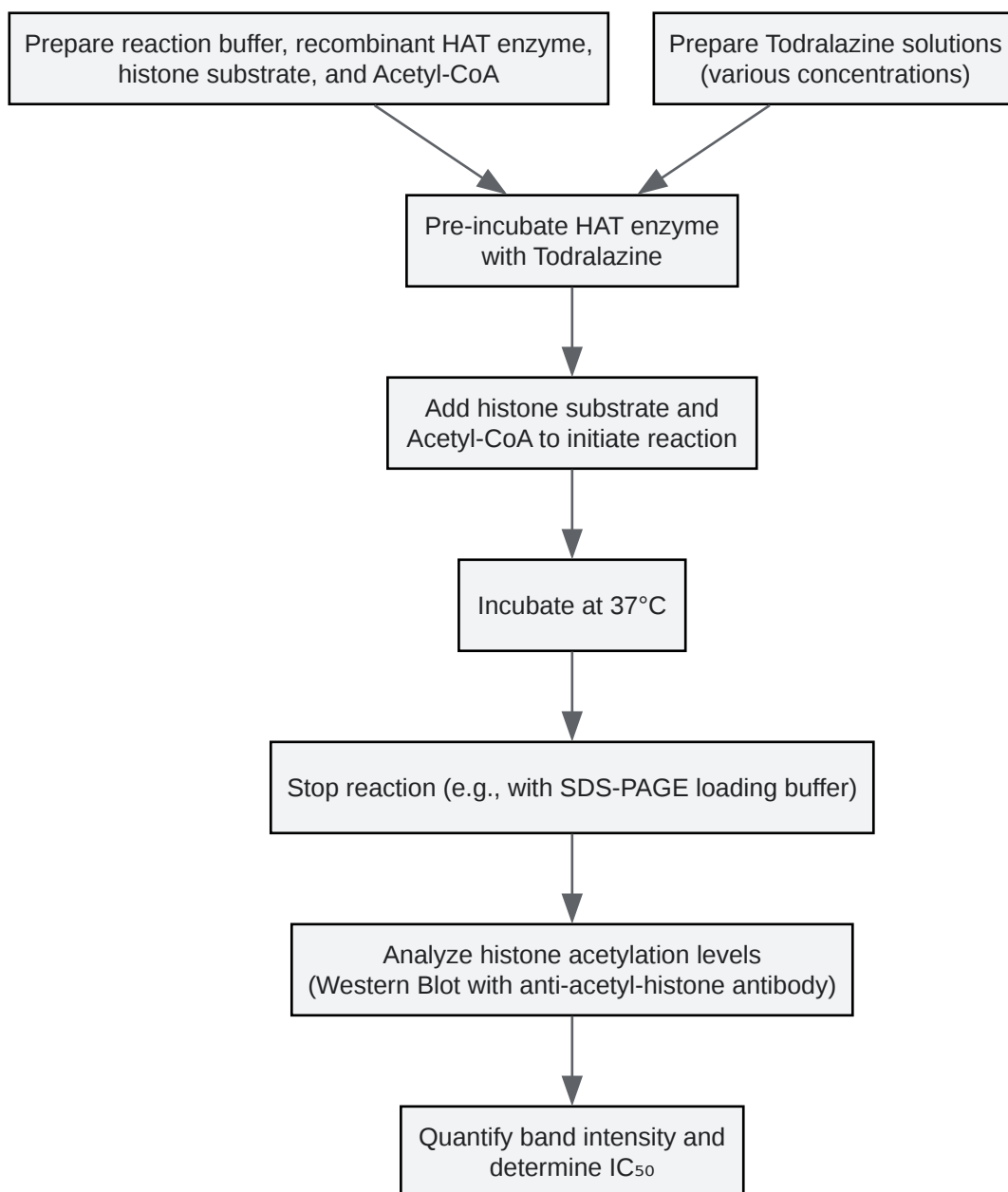












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